3-(Aziridin-1-ylmethyl)pyridine
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Overview
Description
3-(Aziridin-1-ylmethyl)pyridine is an organic compound that features a pyridine ring substituted with an aziridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-ylmethyl)pyridine typically involves the coupling of aziridine with pyridine derivatives. One common method is the reaction of aziridine with pyridine-3-carboxaldehyde under basic conditions, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Aziridin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Piperidine derivatives
Substitution: Various substituted aziridines and pyridines
Scientific Research Applications
3-(Aziridin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-ylmethyl)pyridine involves the interaction of the aziridine ring with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Pyridine: The parent compound with a six-membered nitrogen-containing aromatic ring.
Uniqueness: 3-(Aziridin-1-ylmethyl)pyridine is unique due to the presence of both the aziridine and pyridine rings, which confer distinct reactivity and potential for diverse applications. The combination of these two functional groups allows for unique interactions with biological molecules and materials, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H10N2 |
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Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-(aziridin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-8(6-9-3-1)7-10-4-5-10/h1-3,6H,4-5,7H2 |
InChI Key |
XKCLYVGOMNTFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=CN=CC=C2 |
Origin of Product |
United States |
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